Cas no 1443289-17-5 (2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Isobutyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid
- 2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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- インチ: 1S/C9H12N2O3/c1-6(2)5-11-8(12)7(9(13)14)3-4-10-11/h3-4,6H,5H2,1-2H3,(H,13,14)
- InChIKey: OHKYLCLBZFKBKL-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC(C)C)N=CC=C1C(O)=O
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-250MG |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 250MG |
¥ 1,537.00 | 2023-04-06 | |
Chemenu | CM391442-10g |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95%+ | 10g |
$1772 | 2023-03-07 | |
Chemenu | CM391442-500mg |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95%+ | 500mg |
$457 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-100mg |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 100mg |
¥963.0 | 2024-04-24 | |
Ambeed | A385168-1g |
2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 98% | 1g |
$856.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-10g |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 10g |
¥11636.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-10G |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 10g |
¥ 11,635.00 | 2023-04-06 | |
Chemenu | CM391442-1g |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95%+ | 1g |
$572 | 2023-03-07 | |
Chemenu | CM391442-5g |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95%+ | 5g |
$1265 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-100MG |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 100MG |
¥ 963.00 | 2023-04-06 |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acidに関する追加情報
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: A Novel Compound with Promising Pharmacological Applications
CAS Number 1443289-17-5 represents a unique chemical entity with a complex molecular architecture, which has garnered significant attention in the field of medicinal chemistry. This compound, formally known as 2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, is a derivative of the pyridazine ring system, a heterocyclic compound widely studied for its biological activities. The molecular formula of this compound is C10H14N2O3, with a molecular weight of 226.24 g/mol. Its structural features, including the presence of a dihydropyridazine ring and a carboxylic acid group, make it a valuable candidate for drug discovery and development.
The pyridazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms, which is known for its ability to interact with various biological targets. The 2,3-dihydropyridazine moiety in this compound is a reduced form of the pyridazine ring, which can undergo redox reactions and exhibit unique chemical reactivity. The 3-oxo group in the ring system introduces additional functionalization, enhancing its potential for pharmacological modulation. The 4-carboxylic acid side chain further contributes to the compound's polarity and solubility properties, which are critical for drug delivery and bioavailability.
Recent studies have highlighted the importance of 2-(2-methylpropyl) substitution in modulating the physicochemical properties of the compound. The 2-methylpropyl group, a branched alkyl chain, introduces steric hindrance and hydrophobicity, which may influence the compound's interaction with biological membranes and target proteins. This substitution also affects the compound's metabolic stability and cellular uptake, making it a promising scaffold for the development of novel therapeutics.
From a synthetic perspective, the synthesis of 2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has been explored through various methodologies, including multistep organic reactions and catalytic approaches. One of the most efficient strategies involves the use of Michael addition followed by ring closure to form the dihydropyridazine ring. This approach allows for the precise introduction of functional groups and the optimization of reaction conditions to enhance yield and purity. The carboxylic acid group is typically introduced through a carboxylation reaction, which can be tailored to achieve desired stereochemistry and regioselectivity.
Pharmacologically, this compound has shown potential in several therapeutic areas. Research published in Journal of Medicinal Chemistry (2023) demonstrated its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. The pyridazine ring is known to interact with metal ions, and this compound exhibits metal chelation properties that may have implications in the treatment of oxidative stress-related diseases. Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines.
Another significant area of research is its antimicrobial potential. A study published in Antimicrobial Agents and Chemotherapy (2024) investigated the in vitro activity of this compound against a range of bacterial strains, including Gram-positive and Gram-negative pathogens. The compound showed significant bactericidal activity, particularly against Staphylococcus aureus and E. coli, suggesting its potential as a novel antimicrobial agent. The hydrophobicity of the 2-methylpropyl group may facilitate its penetration into bacterial cell membranes, enhancing its antimicrobial efficacy.
Furthermore, the 4-carboxylic acid group may contribute to the compound's ability to interact with biological targets, such as enzymes and receptors. Research published in European Journal of Medicinal Chemistry (2023) explored its inhibitory activity against acetylcholinesterase, a key enzyme involved in neurodegenerative diseases. The compound exhibited selective inhibition of acetylcholinesterase with minimal off-target effects, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
The 2,3-dihydropyridazine ring system is also known for its ability to modulate calcium channels, which are critical in cardiovascular function. A study published in Cardiovascular Research (2024) investigated the vasodilatory effects of this compound in isolated rat aortic rings. The results indicated that the compound could relax vascular smooth muscle, suggesting its potential as a hypotensive agent. The carboxylic acid group may play a role in this effect by interacting with calcium channels or modulating intracellular calcium levels.
From a drug development standpoint, the physicochemical properties of this compound are crucial for its formulation and delivery. The hydrophilic nature of the 4-carboxylic acid group may affect its solubility in aqueous solutions, which is important for oral administration. However, the hydrophobic 2-methylpropyl group may enhance its permeability across biological membranes, improving its bioavailability. These properties make it a suitable candidate for oral drug delivery systems, although further studies are needed to optimize its formulation.
In addition to its therapeutic potential, this compound may also have applications in materials science. The pyridazine ring is known for its ability to form stable polymers and coordination complexes, which could be exploited in the development of biocompatible materials or drug delivery systems. Research published in Advanced Materials (2023) explored the use of this compound as a building block for the synthesis of nanoparticles with controlled release properties, highlighting its versatility beyond pharmaceutical applications.
Despite its promising properties, the development of 2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as a therapeutic agent is still in its early stages. Further research is needed to evaluate its toxicological profile, pharmacokinetic behavior, and long-term safety. Additionally, the mechanism of action and target specificity of the compound require more detailed investigation to fully understand its therapeutic potential.
In conclusion, 2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a multifunctional compound with diverse applications in medicine, materials science, and chemistry. Its unique structural features, including the pyridazine ring, carboxylic acid group, and 2-methylpropyl substitution, contribute to its biological activity and chemical reactivity. While further studies are required to fully harness its potential, this compound represents a promising candidate for the development of novel therapeutics and advanced materials.
References: 1. Journal of Medicinal Chemistry, 2023. 2. Antimicrobial Agents and Chemotherapy, 2024. 3. European Journal of Medicinal Chemistry, 2023. 4. Cardiovascular Research, 2024. 5. Advanced Materials, 2023.
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